molecular formula C5H7F2NaO2 B2520316 sodium 2,2-difluoro-3-methylbutanoate CAS No. 2378501-08-5

sodium 2,2-difluoro-3-methylbutanoate

Cat. No.: B2520316
CAS No.: 2378501-08-5
M. Wt: 160.096
InChI Key: WRJYJVVFRMGZDP-UHFFFAOYSA-M
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Description

Sodium 2,2-difluoro-3-methylbutanoate is an organic compound with the molecular formula C5H8F2O2Na. It is a sodium salt of 2,2-difluoro-3-methylbutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-3-methylbutanoate typically involves the fluorination of 3-methylbutanoic acid derivatives. One common method is the reaction of 3-methylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized for yield and purity, and the product is typically isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-difluoro-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Sodium 2,2-difluoro-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2,2-difluoro-3-methylbutanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various functional groups, influencing the reactivity and stability of the molecule. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2-chloro-2,2-difluoroacetate
  • Sodium 2,2-difluoro-2-methylpropanoate
  • Sodium 2,2-difluoro-3-ethylbutanoate

Comparison: Sodium 2,2-difluoro-3-methylbutanoate is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to other similar compounds. The presence of fluorine atoms enhances its potential for use in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

sodium;2,2-difluoro-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2.Na/c1-3(2)5(6,7)4(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJYJVVFRMGZDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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